2,16-Kauranediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

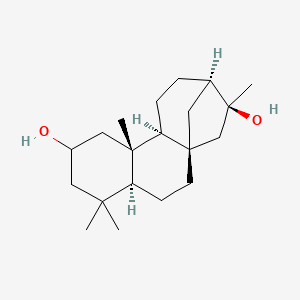

(1R,4S,9S,10S,13R,14S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-17(2)10-14(21)11-18(3)15(17)7-8-20-9-13(5-6-16(18)20)19(4,22)12-20/h13-16,21-22H,5-12H2,1-4H3/t13-,14?,15+,16-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJJGMPQYRNACB-CGZHXTAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(CC([C@@H]1CC[C@@]34[C@@H]2CC[C@H](C3)[C@@](C4)(C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Biological Activities of Kaurane Diterpenes: A Predictive Outlook for 2,16-Kauranediol

Introduction

This technical guide provides a comprehensive overview of the known biological activities of kaurane (B74193) diterpenes, a class of natural products to which 2,16-Kauranediol belongs. Direct research on the biological activities of this compound is limited in publicly available scientific literature. Therefore, this document focuses on the well-documented anti-inflammatory, cytotoxic, and antimicrobial properties of structurally related kaurane diterpenes. The information presented herein serves as a predictive framework for the potential therapeutic applications of this compound and a guide for future research. Kaurane diterpenes are a class of tetracyclic diterpenoids that have been isolated from various plant sources and have attracted significant scientific interest due to their diverse and potent biological activities.

Anti-inflammatory Activity

Kaurane diterpenes have demonstrated significant anti-inflammatory effects in various experimental models.[1][2][3] Their mechanisms of action often involve the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). A common pathway implicated in the anti-inflammatory action of these compounds is the nuclear factor-kappa B (NF-κB) signaling pathway.

Quantitative Data: Anti-inflammatory Activity of Kaurane Diterpenes

| Compound Name | Assay | Cell Line/Model | Endpoint | Result | Reference |

| Bezerraditerpene A | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50 | 3.21-3.76 µM | |

| Bezerraditerpene B | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50 | 3.21-3.76 µM | |

| ent-kaur-16-ene-3β,15β-diol | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50 | 3.21-3.76 µM | |

| Isodon serra compound 1 | Nitric Oxide (NO) Production | BV-2 Microglia | IC50 | 15.6 µM | |

| Isodon serra compound 9 | Nitric Oxide (NO) Production | BV-2 Microglia | IC50 | 7.3 µM | |

| Kaurenoic acid | Prostaglandin E2 Release | - | Inhibition | Dose-dependent | |

| Kaurenoic acid | Nitric Oxide (NO) Production | - | Inhibition | Dose-dependent |

Signaling Pathway: NF-κB Inhibition by Kaurane Diterpenes

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

1. Animal Model:

-

Species: Wistar or Sprague-Dawley rats (150-250g) are commonly used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Housing: Animals are housed in standard cages with free access to food and water. They are typically fasted overnight before the experiment.

2. Experimental Groups:

-

Animals are randomly divided into groups (n=6 per group):

-

Vehicle Control Group

-

Test Compound Group(s) (e.g., this compound at various doses)

-

Positive Control Group (e.g., Indomethacin, 10 mg/kg)

-

3. Procedure:

-

The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30-60 minutes before the induction of inflammation.

-

Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each animal.

-

The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

4. Data Analysis:

-

The increase in paw volume (edema) is calculated as: Edema = Vₜ - V₀, where Vₜ is the paw volume at time t.

-

The percentage inhibition of edema for each treated group is calculated relative to the control group.

-

Statistical analysis is performed using methods such as one-way ANOVA followed by a post-hoc test.

Cytotoxic Activity

Numerous kaurane diterpenes have been reported to exhibit cytotoxic activity against a variety of human cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxic Activity of Kaurane Diterpenes

| Compound Name | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Annoglabasin H | LU-1 | Lung Carcinoma | 3.7 - 4.6 | |

| Annoglabasin H | MCF-7 | Breast Adenocarcinoma | 3.7 - 4.6 | |

| Annoglabasin H | SK-Mel2 | Melanoma | 3.7 - 4.6 | |

| Annoglabasin H | KB | Epidermoid Carcinoma | 3.7 - 4.6 | |

| Crotonmekongenin A | FaDu | Pharyngeal Carcinoma | 0.48 µg/mL | |

| Crotonmekongenin A | HT-29 | Colorectal Adenocarcinoma | 0.63 µg/mL | |

| Crotonmekongenin A | SH-SY5Y | Neuroblastoma | 0.45 µg/mL | |

| 7-epi-candicandiol | A2780 | Ovarian Cancer | 9.0 µg/mL | |

| 7-epi-candicandiol | COL-2 | Colon Cancer | 11.8 µg/mL | |

| Isodon excisoides compound 4 | HCT-116, HepG2, A2780, NCI-H1650, BGC-823 | Various | 1.31 - 2.07 |

Experimental Workflow: In Vitro Cytotoxicity Testing

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

2. Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition and Incubation:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in sterile PBS.

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

-

After incubation, carefully remove the MTT-containing medium.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Kaurane diterpenes have also been investigated for their antimicrobial properties against a range of pathogens, including bacteria responsible for oral diseases and drug-resistant strains.

Quantitative Data: Antimicrobial Activity of Kaurane Diterpenes

| Compound Name | Microorganism | Activity | MIC (µg/mL) | Reference |

| ent-kaur-16-en-19-oic acid (KA) | Streptococcus sobrinus | Antibacterial | 10 | |

| ent-kaur-16-en-19-oic acid (KA) | Streptococcus mutans | Antibacterial | 10 | |

| ent-kaur-16-en-19-oic acid (KA) | Streptococcus mitis | Antibacterial | 10 | |

| ent-kaur-16-en-19-oic acid (KA) | Streptococcus sanguinis | Antibacterial | 10 | |

| ent-kaur-16-en-19-oic acid (KA) | Lactobacillus casei | Antibacterial | 10 | |

| Sigesbeckin A (compound 1) | MRSA | Antibacterial | 64 | |

| Sigesbeckin A (compound 1) | VRE | Antibacterial | 64 | |

| Compound 5 (from S. orientalis) | MRSA | Antibacterial | 64 | |

| Compound 5 (from S. orientalis) | VRE | Antibacterial | 64 |

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococci

Experimental Workflow: Broth Microdilution Assay

References

Unveiling the Botanical Origins of 2,16-Kauranediol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural plant sources of the diterpenoid 2,16-Kauranediol and its analogs, targeting researchers, scientists, and drug development professionals. This document outlines the known botanical origins, methodologies for its isolation, and an exploration of its biological activities, including relevant signaling pathways.

Executive Summary

This compound, a member of the kaurane (B74193) family of diterpenoids, has been identified in specific plant species, notably within the Pteris genus of ferns. This guide consolidates the current scientific knowledge on its natural occurrence, presenting available data in a structured format to facilitate further research and development. While quantitative data remains limited, this document provides a foundational understanding of the isolation techniques and cytotoxic potential of closely related kaurane diterpenoids, offering a valuable resource for natural product chemists and pharmacologists.

Natural Sources of this compound and its Analogs

The primary documented sources of this compound and its derivatives are ferns belonging to the Pteris genus. Specifically, this compound 2-O-β-D-allopyranoside has been isolated from the air-dried fronds of Pteris cretica.[1] Additionally, a closely related analog, ent-kaurane-2β,16α-diol , has been successfully isolated from the aerial parts of Pteris multifida.[2][3][4]

The kaurane skeleton is a common structural motif in a variety of other plant families, including Annonaceae, Asteraceae, Lamiaceae, and Euphorbiaceae, suggesting that other species within these families may also serve as potential, yet currently undocumented, sources of this compound or its stereoisomers.

Table 1: Documented Plant Sources of this compound and its Analogs

| Compound | Plant Species | Plant Part | Reference(s) |

| This compound 2-O-β-D-allopyranoside | Pteris cretica | Air-dried fronds | [1] |

| ent-kaurane-2β,16α-diol | Pteris multifida | Aerial parts | [2][3][4] |

Experimental Protocols

While a detailed, step-by-step protocol for the extraction and isolation of this compound from Pteris cretica is not extensively documented in the available literature, the methodology for the isolation of the closely related ent-kaurane-2β,16α-diol from Pteris multifida provides a valuable procedural framework.

Isolation of ent-kaurane-2β,16α-diol from Pteris multifida

The following protocol is a generalized procedure based on the reported isolation of cytotoxic diterpenes from Pteris multifida.[2][3][4]

1. Extraction:

-

Air-dried and powdered aerial parts of Pteris multifida are subjected to solvent extraction. While the specific solvent system used for the initial extraction is not detailed, a common approach for diterpenoids involves maceration or Soxhlet extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane (B92381) or petroleum ether to remove lipids, followed by a more polar solvent such as chloroform, ethyl acetate (B1210297), or methanol (B129727) to extract the diterpenoids.

2. Chromatographic Separation:

-

The crude extract is concentrated under reduced pressure.

-

The resulting residue is subjected to repeated column chromatography.

-

Stationary Phases: Silica (B1680970) gel is used as the primary stationary phase. For further separation of closely related compounds, silica gel impregnated with silver nitrate (B79036) (AgNO₃) is employed. Silver nitrate chromatography is particularly effective for separating compounds with differing degrees of unsaturation.

-

Mobile Phases: A gradient elution system is typically used, starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The specific gradient and solvent ratios would be optimized based on Thin Layer Chromatography (TLC) monitoring of the fractions.

-

Fractions containing the target compound, as identified by TLC analysis, are pooled and further purified by repeated column chromatography until a pure compound is obtained.

3. Structure Elucidation:

-

The structure of the isolated compound is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

-

Quantification of ent-Kaurane Diterpenoids

General HPLC-UV Method:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Detection: The UV detector is set to a wavelength where the kaurane diterpenoids exhibit maximum absorbance.

-

Quantification: A calibration curve is generated using a purified standard of the target compound to determine its concentration in the plant extract.

Biological Activity and Signaling Pathways

ent-kaurane-2β,16α-diol isolated from Pteris multifida has demonstrated moderate cytotoxic activity against Ehrlich ascites tumour cells.[2][3][4] While the specific signaling pathway for this compound has not been elucidated, studies on other ent-kaurane derivatives provide insights into their potential mechanism of action.

Several ent-kaurane derivatives have been shown to induce apoptosis in cancer cells through both the mitochondrial (intrinsic) and the membrane death receptor (extrinsic) pathways.[7] This involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. The general mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[7]

Below is a generalized diagram representing the apoptotic signaling pathway induced by certain ent-kaurane diterpenoids.

Caption: Apoptotic pathways induced by some ent-kaurane diterpenoids.

Future Directions

The discovery of this compound and its analogs in Pteris species opens avenues for further investigation. Future research should focus on:

-

Quantitative Analysis: Developing and validating robust analytical methods, such as HPLC-MS/MS or GC-MS, to accurately quantify the concentration of this compound in Pteris cretica and other potential plant sources.

-

Detailed Isolation Protocols: Documenting detailed, optimized protocols for the large-scale extraction and purification of this compound to facilitate further biological studies.

-

Pharmacological Evaluation: Conducting comprehensive studies to elucidate the specific mechanism of action of this compound and ent-kaurane-2β,16α-diol, including their effects on specific cancer cell lines and the identification of their molecular targets.

-

Biosynthetic Pathway Elucidation: Investigating the biosynthetic pathway of this compound in Pteris species to potentially enable biotechnological production methods.

This technical guide serves as a starting point for researchers interested in the natural product chemistry and pharmacology of this compound. The information compiled herein is intended to support and stimulate further research into this promising class of natural compounds.

References

- 1. This compound 2-O-β-D-allopyranoside 474893-07-7 | MCE [medchemexpress.cn]

- 2. Isolation of two cytotoxic diterpenes from the fern Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of Two Cytotoxic Diterpenes from the Fern Pteris multifida [periodicos.capes.gov.br]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The intricate biosynthetic pathway of ent-kaurane diterpenoids: A technical guide for researchers, scientists, and drug development professionals

An in-depth exploration into the enzymatic cascade responsible for the synthesis of the ent-kaurane skeleton, a foundational structure for a diverse array of bioactive natural products. This guide details the core biosynthetic pathway, provides quantitative data on key enzymes, outlines experimental protocols for their characterization, and visualizes the intricate molecular processes.

The Core Biosynthetic Pathway: From a Linear Precursor to a Tetracyclic Scaffold

The biosynthesis of ent-kaurane diterpenoids commences with the universal C20 precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP).[1] The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by a pair of diterpene synthases (diTPSs): ent-copalyl diphosphate synthase (CPS) and ent-kaurene (B36324) synthase (KS).[1] In higher plants, these are typically monofunctional enzymes, whereas in some fungi, a single bifunctional enzyme can catalyze both reactions.[2][3]

The initial step is the protonation-initiated cyclization of the linear GGPP into the bicyclic intermediate ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diTPS.[4] The subsequent and final step in the formation of the core skeleton is the conversion of ent-CPP to the tetracyclic olefin ent-kaurene. This reaction is catalyzed by ent-kaurene synthase (KS), a class I diTPS, which proceeds via a metal-dependent ionization of the diphosphate group.[2]

Following the formation of the ent-kaurene backbone, a series of oxidative modifications are introduced, primarily by cytochrome P450-dependent monooxygenases (CYPs). A key and widespread modification is the three-step oxidation of the C19-methyl group of ent-kaurene to a carboxylic acid, yielding ent-kaurenoic acid. This sequence of reactions is catalyzed by the multifunctional enzyme ent-kaurene oxidase (KO), a member of the CYP701A family.[5][6]

The resulting ent-kaurenoic acid serves as a crucial branch-point intermediate for the biosynthesis of a vast array of more complex ent-kaurane diterpenoids, including the gibberellin plant hormones.[1] Further structural diversification is achieved through additional hydroxylations, oxidations, and glycosylations, catalyzed by various CYPs and UDP-glycosyltransferases (UGTs).[7][8][9]

References

- 1. Cytochrome P450 hydroxylation of hydrocarbons: variation in the rate of oxygen rebound using cyclopropyl radical clocks including two new ultrafast probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 4. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Probing the Single Key Amino Acid Responsible for the Novel Catalytic Function of ent-Kaurene Oxidase Supported by NADPH-Cytochrome P450 Reductases in Tripterygium wilfordii [frontiersin.org]

- 7. steviashantanu.com [steviashantanu.com]

- 8. Enzymatic Synthesis and Characterization of a Novel α-1→6-Glucosyl Rebaudioside C Derivative Sweetener - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2,16-Kauranediol: An In-Depth Technical Guide on its Core Role in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,16-Kauranediol is a tetracyclic diterpenoid belonging to the kaurane (B74193) family of natural products. Diterpenoids are a large and structurally diverse class of secondary metabolites in plants, playing crucial roles in various physiological processes, including growth, development, and defense. While the overarching biosynthesis and functions of many kaurane diterpenoids, particularly as precursors to gibberellins (B7789140), are well-documented, this compound remains a less-studied member of this family. This technical guide aims to provide a comprehensive overview of this compound, including its chemical properties, putative biosynthetic pathway, potential roles in plant metabolism, and detailed experimental protocols for its study. Due to the limited direct research on this compound, this guide will draw upon the broader knowledge of kaurane diterpenoid biochemistry to infer its metabolic context and significance.

Chemical Profile of this compound

A clear understanding of the chemical identity of this compound is fundamental for its study.

| Property | Value |

| Chemical Formula | C₂₀H₃₄O₂ |

| Molecular Weight | 306.48 g/mol |

| CAS Number | 34302-37-9 |

| Structure | A kaurane skeleton hydroxylated at the C-2 and C-16 positions. |

| Known Derivatives | This compound 2-O-beta-D-allopyranoside[1] |

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway for ent-kaurane diterpenoids, originating from geranylgeranyl pyrophosphate (GGPP) in the plastids.[2][3] The final steps leading to this compound likely involve specific hydroxylation reactions catalyzed by cytochrome P450 monooxygenases.

The proposed biosynthetic pathway is as follows:

-

Cyclization of GGPP: Geranylgeranyl pyrophosphate (GGPP) is cyclized in two steps by ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS) to form the tetracyclic hydrocarbon precursor, ent-kaurene.[2][3]

-

Hydroxylation of ent-kaurene: The ent-kaurene skeleton is then hydroxylated. While the specific enzymes for this compound are not yet identified, it is hypothesized that two distinct cytochrome P450 monooxygenases (CYPs) are involved in a stepwise manner. One CYP would catalyze the hydroxylation at the C-2 position, and another would be responsible for the hydroxylation at the C-16 position. The order of these hydroxylations is currently unknown.

Potential Roles in Plant Metabolism

The precise physiological role of this compound in plants has not been definitively established. However, based on the known functions of other kaurane diterpenoids, several potential roles can be postulated.

Intermediate in Gibberellin Metabolism

Many ent-kaurane derivatives are intermediates in the biosynthesis of gibberellins (GAs), a class of crucial plant hormones that regulate various aspects of growth and development, including stem elongation, seed germination, and flowering.[3] While the main GA biosynthesis pathway proceeds through ent-kaurenoic acid, it is plausible that this compound could be a minor intermediate or a side-product of this pathway, potentially being further metabolized or having a regulatory role.

Role in Plant Defense

Plants produce a vast array of secondary metabolites, including terpenoids, to defend themselves against herbivores, pathogens, and abiotic stresses. Some kaurane diterpenoids have been shown to possess antimicrobial, insecticidal, and anti-feedant properties.[2][3] The hydroxyl groups on this compound could contribute to its biological activity, potentially making it a component of the plant's chemical defense arsenal. The presence of its glycoside derivative, this compound 2-O-beta-D-allopyranoside, suggests a mechanism for storage and stabilization, which is common for defense compounds.[1][3]

Experimental Protocols

Detailed experimental protocols are essential for the accurate study of this compound. The following sections provide methodologies for the extraction, purification, and analysis of this compound from plant tissues.

Extraction and Purification of this compound from Plant Material

This protocol outlines a general procedure for the extraction and purification of hydroxylated diterpenoids like this compound.

Methodology:

-

Sample Preparation: Fresh plant material is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder. Lyophilization of the plant material can also be performed.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent such as methanol or ethyl acetate at room temperature with constant agitation for 24-48 hours. This process is typically repeated three times to ensure complete extraction.

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common system is partitioning between n-hexane and 90% aqueous methanol to remove non-polar compounds like lipids and chlorophylls. The methanolic phase, containing the more polar diterpenoids, is collected.

-

Column Chromatography: The concentrated methanolic phase is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled, concentrated, and further purified by preparative HPLC on a C18 column with a methanol/water or acetonitrile/water gradient. The purity of the isolated this compound should be confirmed by analytical HPLC.

Analytical Methods for Identification and Quantification

Accurate identification and quantification are critical for understanding the role of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like diterpenoids.

Methodology:

-

Derivatization: Due to the presence of hydroxyl groups, this compound needs to be derivatized to increase its volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

GC Separation: The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5ms). A temperature gradient is used to separate the compounds.

-

MS Detection: The separated compounds are detected by a mass spectrometer. The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern that can be used for its identification by comparison with a spectral library or a pure standard. Quantification can be achieved using an internal standard.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of novel compounds and for confirming the identity of known compounds.

Methodology:

-

Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.

-

Spectral Analysis: The chemical shifts, coupling constants, and correlations from these spectra are used to determine the complete structure and stereochemistry of the molecule. The ¹H and ¹³C NMR data for kaurane diols will show characteristic signals for the tetracyclic skeleton and the hydroxyl-bearing carbons.[4]

Quantitative Data

Currently, there is a lack of published quantitative data specifically on the effects of this compound on plant metabolism. Research in this area would be highly valuable to elucidate its physiological significance. Future studies could focus on:

| Area of Investigation | Potential Quantitative Measurements |

| Plant Growth Regulation | - Root and shoot elongation assays- Seed germination rates- Flowering time |

| Enzyme Inhibition/Activation | - In vitro assays with key enzymes in the gibberellin biosynthesis pathway- Assays with enzymes involved in plant defense responses |

| Gene Expression Analysis | - Quantitative PCR (qPCR) of genes involved in diterpenoid biosynthesis and plant defense signaling pathways |

Conclusion

This compound is a member of the extensive kaurane diterpenoid family with a largely unexplored role in plant metabolism. Based on the current understanding of related compounds, it is likely involved in the broader network of diterpenoid biosynthesis, potentially as a minor intermediate in the gibberellin pathway or as a component of the plant's chemical defense system. The biosynthetic pathway is presumed to proceed via the cyclization of GGPP to ent-kaurene, followed by hydroxylation at the C-2 and C-16 positions by cytochrome P450 monooxygenases.

Further research is imperative to isolate and quantify this compound from various plant species, to elucidate its precise biosynthetic pathway and the enzymes involved, and to determine its specific physiological functions. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to pursue these investigations. Unraveling the role of this compound will not only contribute to our fundamental understanding of plant secondary metabolism but may also open avenues for its application in agriculture and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling 2,16-Kauranediol: A Technical Guide to its Discovery and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological assessment of 2,16-Kauranediol, a naturally occurring diterpenoid of the kaurane (B74193) class. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical analysis and potential therapeutic applications of this compound.

Discovery and Natural Occurrence

This compound, systematically named ent-kaurane-2β,16α-diol, was first identified as a chemical constituent of the fern Pteris cretica Linn.[1]. Early phytochemical investigations of this plant species by researchers including Hakamatsuka, Murakami, and their colleagues led to the successful isolation and structural elucidation of this kaurane diterpenoid[1]. The kaurane skeleton is a key chemical marker within the Pteridaceae family, and Pteris cretica has been a rich source of various hydroxylated kauranoids[1].

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesized methodology based on established techniques for the isolation of kaurane diterpenoids from Pteris species.

2.1. Plant Material and Extraction

Fresh or air-dried aerial parts of Pteris cretica are collected and pulverized. The powdered plant material is then subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or 70% aqueous ethanol, at room temperature for an extended period[2]. The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

2.2. Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol[2]. This step serves to separate compounds based on their polarity, with diterpenoids like this compound typically concentrating in the less polar fractions (e.g., dichloromethane and ethyl acetate).

2.3. Chromatographic Purification

The fractions enriched with the target compound are then subjected to a series of chromatographic techniques for further purification.

-

Silica (B1680970) Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate or chloroform (B151607) and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are often further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative HPLC, typically on a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

The following diagram illustrates the general workflow for the isolation of this compound.

References

The Therapeutic Potential of Kaurane Diterpenoids: A Technical Guide to 2,16-Kauranediol and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaurane-type diterpenoids, a diverse class of natural products, are emerging as promising candidates for therapeutic development. Characterized by a tetracyclic carbon skeleton, these compounds, particularly the ent-kaurane series, exhibit a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth analysis of the therapeutic potential of kaurane (B74193) diterpenoids, with a focus on the structural class represented by 2,16-Kauranediol. While specific research on this compound is limited, this document extrapolates from the wealth of data on structurally similar and well-studied kaurane diterpenoids to outline their mechanisms of action, present key quantitative data, detail experimental protocols, and visualize relevant biological pathways.

Introduction to Kaurane Diterpenoids

Kaurane diterpenoids are a significant class of natural products primarily isolated from various plant species, including those of the genera Isodon and Jungermannia, as well as from liverworts.[1] Structurally, they are defined by a perhydrophenanthrene core fused to a cyclopentane (B165970) ring.[1] The ent-kaurane configuration, an enantiomeric form, is particularly noted for its broad biological activities.[1][2] These compounds are intermediates in the biosynthesis of gibberellin plant hormones and have demonstrated a range of pharmacological effects, making them a focal point for drug discovery.[2] The structural diversity within this family, arising from various substitutions and oxidations on the core skeleton, gives rise to a wide array of biological functions.

Therapeutic Applications and Biological Activities

The therapeutic potential of kaurane diterpenoids spans several key areas of medicine. A substantial body of research highlights their promise as antineoplastic, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

The most extensively studied application of kaurane diterpenoids is in oncology. Numerous compounds within this class have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. The primary mechanism often involves the induction of apoptosis and other forms of programmed cell death, such as ferroptosis.

Anti-inflammatory Activity

Several kaurane diterpenoids exhibit significant anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of key inflammatory mediators. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation.

Antimicrobial Activity

The antimicrobial potential of kaurane diterpenoids has also been recognized. Certain compounds have shown efficacy against various bacteria and fungi, suggesting their potential as leads for the development of new anti-infective agents.

Mechanisms of Action

The diverse biological activities of kaurane diterpenoids are attributed to several distinct, yet sometimes overlapping, mechanisms of action at the molecular level.

Induction of Oxidative Stress and Redox Imbalance

A widely accepted mechanism for the anticancer effects of many ent-kaurane diterpenoids is the induction of oxidative stress. These compounds can covalently bind to sulfhydryl groups of proteins and molecules like glutathione (B108866) (GSH), leading to the depletion of intracellular antioxidant defenses. This disruption of redox homeostasis results in an accumulation of reactive oxygen species (ROS), which can trigger apoptotic cell death.

Apoptosis Induction

Kaurane diterpenoids are potent inducers of apoptosis. The accumulation of ROS, as mentioned above, is a major trigger for the intrinsic apoptotic pathway. This is often associated with mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential.

Cell Cycle Arrest

In addition to inducing apoptosis, some kaurane derivatives can arrest the cell cycle at specific checkpoints, most notably the G2/M phase. This prevents cancer cells from proliferating and can sensitize them to other anticancer agents.

Quantitative Data on Biological Activity

The following table summarizes the reported in vitro activities of selected kaurane diterpenoids against various cancer cell lines. This data provides a comparative view of the potency of different structural analogs.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Compound 13 (exomethylene-cyclopentanone derivative) | HT29 (Colon cancer) | Antiproliferative | ~2.5 | |

| Compound 13 (exomethylene-cyclopentanone derivative) | HepG2 (Hepatocellular carcinoma) | Antiproliferative | ~2.5 | |

| Compound 13 (exomethylene-cyclopentanone derivative) | B16-F10 (Murine melanoma) | Antiproliferative | ~2.5 | |

| Compound 2 | HT29 (Colon cancer) | Antiproliferative | 10.08 ± 2.69 | |

| Compound 7 | B16-F10 (Murine melanoma) | Antiproliferative | 32.43 ± 3.28 | |

| Compound 12 | HepG2 (Hepatocellular carcinoma) | Antiproliferative | 24.43 ± 16.35 | |

| Neotripterifordin (3) | H9 human lymphocyte cells | Anti-HIV Replication | 0.025 |

Signaling Pathways and Experimental Workflows

Signaling Pathway for Kaurane-Induced Apoptosis

The diagram below illustrates the proposed signaling cascade initiated by ent-kaurane diterpenoids leading to apoptosis in cancer cells.

References

The Therapeutic Potential of 2,16-Kauranediol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ent-kaurane diterpenoids, a class of natural products primarily isolated from plants of the Isodon genus, have garnered significant attention for their diverse and potent biological activities.[1] Among this vast family, dihydroxylated kauranes, including the 2,16-kauranediol (B1632423) scaffold, are emerging as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action of this compound derivatives and related compounds, with a focus on their potential as anticancer and anti-inflammatory agents.

Synthesis of ent-Kaurane Derivatives

The chemical synthesis of ent-kaurane derivatives is a critical aspect of exploring their therapeutic potential, allowing for the generation of novel analogues with improved activity and pharmacokinetic profiles. A general approach to the synthesis of functionalized ent-kaurane diterpenoids involves a multi-step process starting from readily available precursors.

General Synthetic Workflow

A representative synthetic scheme for generating complex ent-kaurane derivatives is outlined below. This workflow highlights key transformations that enable the introduction of chemical diversity into the kaurane (B74193) scaffold.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 2,16-Kauranediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for the successful isolation and purification of 2,16-Kauranediol, an ent-kaurane diterpenoid. The methodologies described are based on established procedures for structurally similar compounds and are intended to serve as a detailed guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound belongs to the ent-kaurane class of diterpenoids, a group of natural products known for their diverse and potent biological activities.[1][2][3][4][5][6] While specific research on this compound is limited, the broader class of ent-kaurane diterpenoids has demonstrated significant potential in several therapeutic areas. Many of these compounds exhibit cytotoxic effects against various cancer cell lines, anti-inflammatory properties, and antimicrobial activities.[1][2][3][6][7] The tetracyclic core structure of ent-kauranes provides a unique scaffold for medicinal chemistry and drug discovery programs. The isolation of pure this compound is a critical first step for its pharmacological evaluation and potential development as a therapeutic agent.

Isolation and Purification Workflow

The general workflow for isolating this compound from a plant source involves a multi-step process beginning with extraction, followed by a series of chromatographic purifications.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the isolation and purification of this compound.

Protocol 1: Extraction from Plant Material

This protocol describes the initial extraction of diterpenoids from dried and powdered plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves and stems)

-

Ethanol (95%) or Acetone

-

Large glass container with a lid

-

Mechanical shaker

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh 1 kg of the dried and powdered plant material.

-

Place the plant material in a large glass container and add 5 L of 95% ethanol.

-

Seal the container and place it on a mechanical shaker. Macerate at room temperature for 24 hours.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction of the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Solvent-Solvent Partitioning

This protocol is for the initial fractionation of the crude extract to separate compounds based on their polarity.

Materials:

-

Crude extract from Protocol 1

-

Ethyl acetate

-

Distilled water

-

Separatory funnel (2 L)

-

Beakers and flasks

Procedure:

-

Dissolve the crude extract in 500 mL of distilled water.

-

Transfer the aqueous solution to a 2 L separatory funnel.

-

Add 500 mL of ethyl acetate to the separatory funnel.

-

Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely.

-

Drain the lower aqueous layer into a flask.

-

Collect the upper ethyl acetate layer in a separate flask.

-

Repeat the extraction of the aqueous layer with two more 500 mL portions of ethyl acetate.

-

Combine all the ethyl acetate fractions.

-

Concentrate the combined ethyl acetate fraction using a rotary evaporator to yield the ethyl acetate soluble fraction.

Protocol 3: Silica (B1680970) Gel Column Chromatography

This protocol details the primary chromatographic separation of the ethyl acetate fraction.

Materials:

-

Ethyl acetate soluble fraction from Protocol 2

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column (e.g., 5 cm diameter, 60 cm length)

-

Hexane (B92381) (n-hexane)

-

Ethyl acetate

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp

Procedure:

-

Prepare a slurry of 150 g of silica gel in hexane and pack the chromatography column.

-

Dissolve 10 g of the ethyl acetate fraction in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried sample onto the top of the packed silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of 20 mL each.

-

Monitor the separation by running TLC on the collected fractions. Use a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).

-

Visualize the spots on the TLC plates under a UV lamp (254 nm and 365 nm) and by staining with a suitable reagent (e.g., ceric sulfate).

-

Combine fractions with similar TLC profiles.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification step to obtain high-purity this compound.

Materials:

-

Semi-purified fraction containing this compound from Protocol 3

-

HPLC grade methanol (B129727)

-

HPLC grade water

-

Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm)

-

UV detector

Procedure:

-

Dissolve the semi-purified fraction in methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system. A typical mobile phase would be a gradient of methanol and water.

-

Inject the sample onto the column.

-

Elute with a suitable gradient, for example, starting with 60% methanol in water and increasing to 100% methanol over 40 minutes.

-

Monitor the elution at a suitable wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

-

Confirm the purity of the isolated compound using analytical HPLC and its structure by spectroscopic methods (NMR, MS).

Data Presentation

The following tables provide representative quantitative data for the isolation and purification of a dihydroxy-ent-kaurane diterpenoid, which can be expected to be similar for this compound.

Table 1: Summary of Extraction and Partitioning

| Step | Starting Material | Solvent(s) | Yield (g) | % Yield (w/w) |

| Extraction | 1 kg dried plant material | Ethanol (3 x 5 L) | 85.0 | 8.5% |

| Partitioning | 85.0 g crude extract | Ethyl Acetate/Water | 35.0 | 41.2% (of crude) |

Table 2: Summary of Chromatographic Purification

| Step | Starting Material | Stationary Phase | Mobile Phase Gradient | Fraction(s) of Interest | Yield (mg) | Purity (by HPLC) |

| Silica Gel CC | 10.0 g EtOAc fraction | Silica Gel (150 g) | Hexane:EtOAc (100:0 to 0:100) | Fractions 45-52 | 350 | ~75% |

| Preparative HPLC | 350 mg semi-pure fraction | C18 (250x20mm) | Methanol:Water (60:40 to 100:0) | Peak at RT 25.2 min | 25 | >98% |

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the ent-kaurane class of diterpenoids is known to exhibit significant anticancer and anti-inflammatory effects.[1][2][3][4][5][6][7]

Anticancer Activity

Many ent-kaurane diterpenoids induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.[1][2][8][9] A generalized signaling pathway for the pro-apoptotic activity of ent-kaurane diterpenoids is presented below.

Anti-inflammatory Activity

The anti-inflammatory effects of some ent-kaurane diterpenoids are attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved through the inhibition of signaling pathways such as the NF-κB pathway. A simplified representation of this inhibitory action is shown below.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the isolation and purification of this compound. While the biological activities are extrapolated from related compounds, the successful isolation of this diterpenoid will enable its specific pharmacological characterization. The methodologies outlined are scalable and can be adapted for the isolation of other ent-kaurane diterpenoids, thus contributing to the broader field of natural product drug discovery.

References

- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of anti-inflammatory activity of kaurenol: Experimental evaluation and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives. (2010) | Idaira Hueso-Falcón | 55 Citations [scispace.com]

Application Notes & Protocols for the Quantification of 2,16-Kauranediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,16-Kauranediol is a tetracyclic diterpene belonging to the kaurane (B74193) family.[1][2] Compounds of this class are found in various plant species and have garnered significant interest due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and potential anticancer properties.[1][3][4] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for phytochemical analysis, pharmacological studies, and the development of new therapeutic agents.

This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques. The methodologies described are based on established principles for the analysis of similar kaurane diterpenes and serve as a comprehensive guide for researchers.

Analytical Methods Overview

The quantification of kaurane diterpenes is commonly achieved using chromatographic techniques coupled with various detectors. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and effective methods.

Table 1: Comparison of Analytical Methods for Kaurane Diterpene Analysis

| Method | Principle | Advantages | Disadvantages | Typical Application |

| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Simple, robust, cost-effective. | Lower sensitivity and selectivity compared to MS methods. | Quality control of plant extracts, analysis of high-concentration samples. |

| GC-MS | Separation of volatile or derivatized compounds, identification and quantification by mass spectrometry. | High resolution, excellent for structural elucidation, sensitive. | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Analysis of essential oils and other volatile fractions. |

| LC-MS/MS | High-efficiency separation by LC coupled with highly selective and sensitive detection by tandem mass spectrometry. | High sensitivity and selectivity, suitable for complex matrices, requires minimal sample cleanup. | Higher instrument cost and complexity. | Pharmacokinetic studies, trace-level analysis in biological fluids. |

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

Experimental Workflow

Caption: HPLC-UV workflow for this compound quantification.

Materials and Reagents

-

This compound reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade, 0.1% formic acid)

-

Syringe filters (0.45 µm, PTFE)

Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

Procedure

-

Standard Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh the plant material or extract.

-

Extract with methanol using sonication or reflux.

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (0.1% Formic Acid) (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

UV Detection: 210 nm.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Hypothetical Quantitative Data

Table 2: HPLC-UV Method Validation Parameters (Hypothetical)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Recovery | 95 - 105% |

| Precision (RSD%) | < 2% |

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound in less polar extracts or after derivatization to increase volatility.

Experimental Workflow

Caption: GC-MS workflow for this compound quantification.

Materials and Reagents

-

This compound reference standard

-

Hexane or Dichloromethane (GC grade)

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

Internal Standard (e.g., Epicoprostanol)

Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

-

Data acquisition and processing software

Procedure

-

Derivatization:

-

Evaporate a known amount of extract or standard to dryness under a stream of nitrogen.

-

Add 100 µL of BSTFA with 1% TMCS and heat at 70 °C for 30 minutes.

-

-

GC-MS Conditions:

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program: Start at 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

-

-

Data Analysis:

-

Identify the derivatized this compound peak based on its retention time and mass spectrum.

-

For quantification, use characteristic ions in SIM mode and construct a calibration curve using the internal standard method.

-

Hypothetical Quantitative Data

Table 3: GC-MS Method Validation Parameters (Hypothetical)

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Range | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Recovery | 90 - 110% |

| Precision (RSD%) | < 5% |

Protocol 3: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices.

Experimental Workflow

Caption: LC-MS/MS workflow for this compound quantification.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (structurally similar, stable isotope labeled if available)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade, 0.1% formic acid)

-

Formic acid (LC-MS grade)

Instrumentation

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer

-

C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Data acquisition and processing software

Procedure

-

Sample Preparation (from plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

-

Vortex to precipitate proteins.

-

Centrifuge and transfer the supernatant to a new tube.

-

Evaporate to dryness and reconstitute in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by infusion of the standard.

-

-

Data Analysis:

-

Optimize MRM transitions for this compound and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

-

Quantify this compound in samples using the calibration curve.

-

Hypothetical Quantitative Data

Table 4: LC-MS/MS Method Validation Parameters (Hypothetical)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 0.1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Recovery | 98 - 102% |

| Precision (RSD%) | < 3% |

| Matrix Effect | Minimal |

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the accurate and reliable quantification of this compound. The choice of method will be dictated by the specific research question, sample matrix, and available resources. For routine quality control of extracts with higher concentrations, HPLC-UV offers a cost-effective solution. For comprehensive profiling and analysis of volatile components, GC-MS is a powerful tool. For trace-level quantification in complex biological samples, such as in pharmacokinetic studies, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. It is imperative that any method chosen be thoroughly validated to ensure data of the highest quality.

References

- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Occurrence, biological activities and synthesis of kaurane diterpenes and their glycosides. | Semantic Scholar [semanticscholar.org]

Application Note: HPLC-MS Analysis of 2,16-Kauranediol in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,16-Kauranediol is a diterpenoid compound belonging to the kaurane (B74193) family, a group of natural products known for their diverse biological activities. These compounds are found in various plant species and have garnered interest in the pharmaceutical and nutraceutical industries for their potential therapeutic properties. The accurate and sensitive quantification of this compound in complex plant matrices is crucial for quality control, pharmacokinetic studies, and the elucidation of its biological functions. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the selective and sensitive determination of such compounds in intricate samples.[1][2][3] This application note provides a detailed protocol for the extraction, purification, and quantification of this compound from plant extracts using HPLC-MS.

Data Presentation

The following tables present representative quantitative data for the analysis of this compound in different plant extracts. Please note that these are example data sets to illustrate the application of the described method.

Table 1: HPLC-MS/MS Method Validation Parameters for this compound

| Parameter | Result |

| Linearity (r²) | ≥ 0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Accuracy (%) | 92.5 - 108.7 |

| Precision (RSD %) | < 6.5 |

| Recovery (%) | 88.2 - 97.4 |

Table 2: Quantification of this compound in Various Plant Extracts

| Plant Species | Tissue | This compound Concentration (µg/g dry weight) ± SD |

| Isodon rubescens | Leaves | 15.8 ± 1.2 |

| Cryptomeria japonica | Needles | 8.3 ± 0.7 |

| Sarcandra glabra | Stems | 21.5 ± 2.1 |

Experimental Protocols

A generalized workflow for the quantitative analysis of this compound using HPLC-MS is depicted below.

Experimental workflow for this compound analysis.

1. Sample Preparation and Extraction

This protocol is based on standard procedures for the extraction of diterpenoids from plant tissues.

-

Materials:

-

Plant tissue (e.g., leaves, stems)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Extraction solvent: 80% Methanol (B129727) or Acetonitrile in water

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer and sonicator

-

Refrigerated centrifuge

-

-

Protocol:

-

Weigh approximately 100-200 mg of fresh plant material.

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1.5 mL of pre-chilled 80% methanol (or acetonitrile) to the tube.

-

Vortex vigorously for 1 minute, followed by sonication for 15 minutes in a cold water bath.

-

Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1 mL of the extraction solvent and combine the supernatants.

-

2. Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is employed to remove interfering compounds from the crude extract, thereby reducing matrix effects and improving the sensitivity of the analysis.

-

Materials:

-

C18 SPE cartridges (e.g., 100 mg, 1 mL)

-

SPE vacuum manifold

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Nitrogen gas evaporator

-

-

Protocol:

-

Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it. Do not allow the cartridge to dry.

-

Load the combined supernatant from the extraction step onto the conditioned cartridge.

-

Wash the cartridge with 2 mL of 20% methanol in water to remove polar impurities.

-

Elute the this compound with 2 mL of 90% methanol.

-

Dry the eluate under a gentle stream of nitrogen gas at 30°C.

-

Reconstitute the dried residue in 200 µL of the initial mobile phase for HPLC-MS analysis.

-

3. HPLC-MS/MS Analysis

The separation and detection of this compound are performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Instrumentation:

-

HPLC or UHPLC system

-

C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

HPLC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound Precursor Ion (m/z): [M+H-H₂O]⁺ (To be determined empirically)

-

Product Ions (m/z): To be determined by infusion of a standard and fragmentation analysis.

-

-

Hypothetical Signaling Pathway

As the specific signaling pathway for this compound is not yet fully elucidated, the following diagram illustrates a hypothetical mechanism of action for a diterpenoid with potential anti-inflammatory properties, a common activity for this class of compounds.

Hypothetical anti-inflammatory signaling pathway.

This diagram proposes that this compound may exert anti-inflammatory effects by binding to a cell surface receptor, initiating a kinase cascade that ultimately inhibits the activation and nuclear translocation of NF-κB, a key transcription factor for inflammatory genes.

The HPLC-MS method described provides a robust and sensitive platform for the quantification of this compound in complex plant extracts. The detailed protocols for sample preparation, extraction, and analysis can be adapted for various plant matrices. This application note serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the analysis of kaurane diterpenoids.

References

Troubleshooting & Optimization

Technical Support Center: 2,16-Kauranediol Solubility for In Vitro Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 2,16-Kauranediol for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a diterpenoid, a class of natural compounds known for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Like many diterpenoids, this compound is a lipophilic molecule, which results in poor solubility in aqueous solutions commonly used for in vitro cell culture and other biological assays.[1][2][3] Achieving a sufficient and stable concentration in your assay medium is critical for obtaining accurate and reproducible experimental results.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For preparing a stock solution of this compound, it is recommended to start with organic solvents in which it is more readily soluble. Common choices include:

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethanol

-

N,N-Dimethylformamide (DMF)

It is advisable to prepare a high-concentration stock solution in one of these solvents, which can then be diluted to the final working concentration in your aqueous assay medium.

Q3: What is the maximum recommended final concentration of organic solvents in cell-based assays?

A3: The final concentration of the organic solvent in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity or other off-target effects. As a general guideline:

-

DMSO: Typically, the final concentration should not exceed 0.5% (v/v), although some cell lines may tolerate up to 1%. It is always best to perform a solvent toxicity control experiment for your specific cell line.

-

Ethanol: The final concentration is generally kept below 0.5% (v/v).

Q4: My this compound precipitates when I dilute the stock solution into my aqueous buffer. What can I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting strategies:

-

Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.

-

Use a Co-solvent: Incorporating a less toxic, water-miscible co-solvent can help maintain solubility.

-

Employ Surfactants: Low concentrations of non-ionic surfactants can aid in forming micelles that encapsulate the hydrophobic compound.

-

Utilize Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Troubleshooting Guide: Enhancing Solubility

This guide provides detailed protocols and quantitative data to help you overcome common solubility challenges with this compound.

Initial Solubility Testing

Before proceeding with your main experiment, it is crucial to determine the approximate solubility of this compound in your chosen solvents.

Experimental Protocol:

-

Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear vial.

-

Add a measured volume of the solvent (e.g., 100 µL of DMSO) to achieve a high starting concentration (e.g., 10 mg/mL).

-

Vortex the mixture thoroughly for 1-2 minutes.

-

Visually inspect the solution against a light source for any undissolved particles.

-

If the compound is fully dissolved, you can proceed with serial dilutions. If not, add more solvent incrementally and vortex until a clear solution is obtained to determine the saturation point.

Solubility Enhancement Techniques

Below are detailed methods for improving the aqueous solubility of this compound for your in vitro experiments.

1. Co-solvent Systems

Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds in aqueous solutions.

| Co-solvent | Typical Starting Concentration in Final Medium | Notes |

| Polyethylene Glycol 300 (PEG300) | 1 - 10% (v/v) | Generally well-tolerated by many cell lines. |

| Propylene Glycol | 1 - 5% (v/v) | Another commonly used and low-toxicity co-solvent. |

Experimental Protocol (Co-solvent Method):

-

Prepare your stock solution of this compound in DMSO or ethanol.

-

In a separate tube, prepare your final assay medium containing the desired concentration of the co-solvent (e.g., 5% PEG300).

-

While vortexing the medium containing the co-solvent, slowly add the stock solution of this compound to reach the final desired concentration.

2. Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.

| Surfactant | Typical Starting Concentration in Final Medium | Notes |

| Tween® 80 (Polysorbate 80) | 0.1 - 0.5% (v/v) | A non-ionic surfactant commonly used in biological assays. |

| Cremophor® EL | 0.1 - 0.5% (v/v) | Can be more effective but may have higher cytotoxicity. |

Experimental Protocol (Surfactant Method):

-

Prepare your stock solution of this compound in an organic solvent.

-

Prepare your final assay medium.

-

Add the surfactant (e.g., Tween® 80) to the assay medium and mix well.

-

Slowly add the stock solution of this compound to the medium containing the surfactant while vortexing.

3. Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in water.

| Cyclodextrin | Typical Starting Concentration | Notes |

| β-Cyclodextrin (β-CD) | 1 - 10 mM | Limited by its own aqueous solubility. |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 20 mM | More soluble and generally preferred for biological studies. |

Experimental Protocol (Cyclodextrin Method):

-

Prepare an aqueous solution of the cyclodextrin (e.g., 10 mM HP-β-CD) in your assay buffer or medium.

-

Add the powdered this compound directly to the cyclodextrin solution.

-

Stir or sonicate the mixture until the compound is dissolved. This may take some time as the complexation process occurs.

-

Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding the potential mechanisms of action of this compound, the following diagrams are provided.

Potential Signaling Pathways Modulated by Kaurane (B74193) Diterpenoids